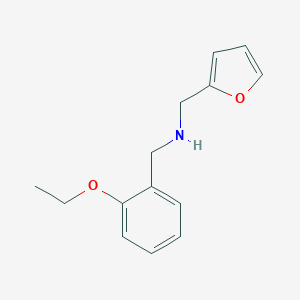

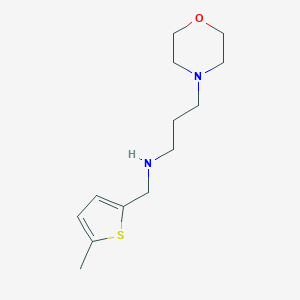

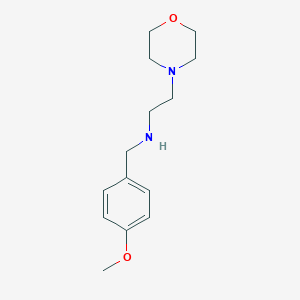

(3-Morpholin-4-yl-propyl)-naphthalen-1-ylmethyl-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-Morpholin-4-yl-propyl)-naphthalen-1-ylmethyl-amine, hereafter referred to as NMPMA, is a synthetic organic compound with a wide range of applications in the fields of organic chemistry, biochemistry, and pharmaceuticals. NMPMA is a versatile and relatively inexpensive compound, making it a popular choice for research laboratories.

Aplicaciones Científicas De Investigación

Antibacterial Activity

- N-((6-Bromine-2-methoxylquinoline-3-yl)benzyl)-3-morpholine-N-(naphthalene-1-yl)propionamide, a related molecule, exhibits significant antibacterial activity. This molecule, characterized by its unique crystal structure, has been studied for its potential in combating bacterial infections (Cai Zhi, 2010).

Synthesis and Biological Evaluation

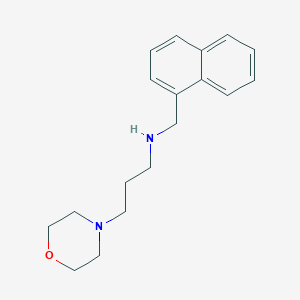

- Compounds including 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862) have been synthesized and evaluated for their potential as σ(1) receptor antagonists. These compounds show promise in neuropathic pain models, highlighting their potential therapeutic applications (J. Díaz et al., 2012).

Fluorescent Probe Applications

- A tripod fluorescence probe derived from morpholine and naphthalene has been developed. This probe is highly sensitive and selective for detecting metal ions like Al3+ and Cr3+ in aqueous media, showing potential in environmental monitoring and analysis (Shen-Yi Yu, 2015).

Intermediate in Kinase Inhibitor Synthesis

- 4-[6-(Morpholinomethyl)pyridin-3-yl]naphthalen-1-amine is a key intermediate in the synthesis of BIRB 1017, a potent p38 MAP kinase inhibitor. This compound plays a critical role in the development of treatments for diseases modulated by p38 MAP kinase (B. Lu et al., 2013).

Reactions and Structure Analysis

- The reactions of certain naphthalene derivatives with aliphatic amines, including morpholine, yield various colored products. These reactions have been studied for their kinetic properties and structural implications (Y. Asahi et al., 1984).

Atom-Economic Synthesis of Naphthalene Derivatives

- The copper(I)-catalyzed reaction of diaryl buta-1,3-diynes with cyclic amines, such as morpholine, provides a method for synthesizing amino-substituted naphthalene derivatives. This represents an atom-economic, one-pot approach to creating naphthalene derivatives (Hong-bin Sun et al., 2011).

Propiedades

IUPAC Name |

3-morpholin-4-yl-N-(naphthalen-1-ylmethyl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O/c1-2-8-18-16(5-1)6-3-7-17(18)15-19-9-4-10-20-11-13-21-14-12-20/h1-3,5-8,19H,4,9-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQWXUENECVQTEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNCC2=CC=CC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Morpholin-4-yl-propyl)-naphthalen-1-ylmethyl-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B511021.png)

![13,13,13a,15,15-pentamethyl-6,7,13a,15-tetrahydro-13H-indolo[1',2':4,5][1,4]diazepino[1,7-a]indole](/img/structure/B511031.png)

![{[4-(Ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B511035.png)

![3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol](/img/structure/B511055.png)

![{4-[(3-Imidazol-1-yl-propylamino)-methyl]-phenyl}-dimethyl-amine](/img/structure/B511057.png)

![{4-[(4-Methoxy-benzylamino)-methyl]-phenyl}-dimethyl-amine](/img/structure/B511066.png)